molecular formula C18H18 B077473 9-Butylphenanthrene CAS No. 10394-57-7

9-Butylphenanthrene

Cat. No. B077473
CAS RN: 10394-57-7
M. Wt: 234.3 g/mol
InChI Key: BBQLNZRCZBCVPI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 9-Butylphenanthrene consists of a total of 38 bonds. There are 20 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 16 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .

Scientific Research Applications

  • Fluorescence Properties : The fluorescence spectra of 9-alkylphenanthrenes, including 9-butylphenanthrene, have been studied. It was found that the quasiline feature of spectra increases with increasing alkane chain length, suggesting a diminished interaction between polynuclear aromatic hydrocarbon molecules (Rima, Ghauch, & Martin-Bouyer, 1999).

  • Photochemistry of Phenanthrene Derivatives : Research on the UV irradiation of phenanthrene derivatives, including 9-butylphenanthrene, showed various photo-products, indicating complex chemical reactions under specific conditions (Weitzberg, Avnir, Aizenshtat, & Blum, 1983).

  • Palladium Detection : 9-Butylphenanthrene derivatives have been used in the detection of trace palladium, showcasing potential applications in environmental monitoring and material analysis (Qin Jun et al., 2016).

  • Synthesis of Functionalized Phenanthrenes : Studies have been conducted on the synthesis of functionalized 9-amino-10-arylphenanthrene derivatives, demonstrating the versatility of 9-butylphenanthrene in synthetic chemistry (Liu et al., 2018).

  • Bioassays and Urea Content : 9-Butylphenanthrene derivatives have been used in the stabilization of bioassays and preservation of their urea content, indicating its utility in biochemical and medical research (Iarmol'chuk, 1998).

properties

IUPAC Name

9-butylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-2-3-8-14-13-15-9-4-5-10-17(15)18-12-7-6-11-16(14)18/h4-7,9-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQLNZRCZBCVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345600
Record name 9-Butylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Butylphenanthrene

CAS RN

10394-57-7
Record name 9-Butylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Rima, A Ghauch, M Martin-Bouyer - Journal of luminescence, 1999 - Elsevier
… The 9-alkylphenanthrenes used for the present investigation included the following: 9-methylphenanthrene, 9-butylphenanthrene, and 9-hexylphenanthrene. Our studies revealed that …
Number of citations: 6 www.sciencedirect.com
Y Zhao, B Hong, Y Fan, M Wen, X Han - Ecotoxicology and environmental …, 2014 - Elsevier
… (a) The confirming ions impact each other of 9-butylphenanthrene at m/z 234 (light cyan), m/… to 9-butylphenanthrene. (b) Mass spectrogram below is the pattern for 9-butylphenanthrene. (…
Number of citations: 38 www.sciencedirect.com
HF Miller, GB Bachman - Journal of the American Chemical …, 1935 - ACS Publications
In recent years certain ofthe more complex hydrocarbons present in coal tar havebeen made available in commercial quantities. Because of the meager development of the …
Number of citations: 42 pubs.acs.org
HJS Winkler, R Bollinger, H Winkler - The Journal of Organic …, 1967 - ACS Publications
… 30% 9-butylphenanthrene. This compound was … -9,10-dihydrophenanthrene, 10406-91-4; 9-butylphenanthrene, 10394-57-7; 9-butylanthracene picrate, 10394-58-8; lithium anthracene, …
Number of citations: 27 pubs.acs.org
C Diner, DE Scott, RR Tykwinski, MR Gray… - The Journal of …, 2015 - ACS Publications
… Analysis of the crude product by 1 H NMR spectroscopy revealed the presence of only 9-butylphenanthrene, with no evidence for olefinic or dimeric material. Thus, we assumed the …
Number of citations: 18 pubs.acs.org
C Kruth, H Czech, M Sklorz, J Passig, S Ehlert… - Analytical …, 2017 - ACS Publications
… (29) included fragments of alkylated PAHs in GC/MS analysis for quantification and proposed fragmentation pathways for 9-butylphenanthrene as a model compound. The molecular …
Number of citations: 14 pubs.acs.org
FAL Anet, PMG Bavin - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
The ultraviolet spectra are reported of a series of 9-alkylphenanthrenes. The bathochromic shifts relative to phenanthrene of the longest-wavelength (α) band are not explicable in terms …
Number of citations: 7 cdnsciencepub.com
J Howe - 2013 - eprints.soton.ac.uk
This report describes research towards the project ‘Synthesis of novel polyaromatic hydrocarbons for electronic applications’. Being an initial piece of research, there are a small …
Number of citations: 1 eprints.soton.ac.uk
CE Diner - 2015 - era.library.ualberta.ca
Asphaltenes constitute the most difficult sub-class of bitumen with regards to upgradability. This is due to their complex and variable structure, higher average molecular weight, and …
Number of citations: 2 era.library.ualberta.ca
JA Cragan - 2016 - digitalcommons.uri.edu
Once crude oil is spilled in an aquatic environment, its emulsification state becomes a key property in combating the spill. The onset of emulsification has been hypothesized to be due …
Number of citations: 4 digitalcommons.uri.edu

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